molecular formula C25H25N3O4 B2828114 N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-05-0

N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2828114
CAS No.: 872862-05-0
M. Wt: 431.492
InChI Key: YCECYGJMZGKWFM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (CAS 878057-45-5) is a synthetic acetamide derivative of significant interest in modern medicinal chemistry research. With the molecular formula C25H27N3O5S and a molecular weight of 481.56 g/mol, this compound is a key example of the strategic incorporation of complex heterocyclic systems, featuring both indole and piperidine motifs, into a molecular framework based on N-(4-acetylphenyl)acetamide . The structural class of phenoxy acetamides and related derivatives to which this compound belongs is extensively investigated for its broad pharmacological potential, serving as a critical scaffold in the design and development of novel therapeutic agents . The presence of the indole ring system, a common feature in many biologically active natural products and pharmaceuticals, makes this compound a valuable intermediate for researchers exploring new chemical space in drug discovery. Its primary research application is in the field of chemical biology and antibacterial/antifungal agent development, where similar complex acetamide derivatives have demonstrated potent efficacy . The compound's mechanism of action is likely multi-faceted and target-specific, potentially involving interference with key enzymatic processes or protein-protein interactions critical to cellular function. As a screening compound, it provides medicinal chemists with a versatile template for structure-activity relationship (SAR) studies, allowing for systematic exploration of substitutions around the core acetamide structure to optimize potency, selectivity, and physicochemical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-17(29)18-9-11-19(12-10-18)26-25(32)24(31)21-15-28(22-8-4-3-7-20(21)22)16-23(30)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCECYGJMZGKWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperidine ring and the acetylphenyl group. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Introduction of the Piperidine Ring: This step often involves the use of piperidine or its derivatives in a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can participate in π-π stacking interactions, while the piperidine ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Acetamide Cores

Key Observations:
  • Indole Modifications : The target compound and D-24851 share an indole core but differ in substituents: D-24851 uses a 4-chlorobenzyl group and pyridinyl acetamide, whereas the target compound employs a 4-acetylphenyl group and piperidine-linked oxoethyl chain. Piperidine derivatives (e.g., ) may enhance solubility or receptor binding due to their nitrogen-rich, flexible structure.
  • Linkage Diversity : Sulfanyl (S-linkage) in and contrasts with the oxoacetamide bridge in the target compound. Sulfanyl groups may influence redox properties or metabolic stability.
  • Aromatic Substituents : The 4-acetylphenyl group in the target compound introduces a ketone functional group, differing from halogenated (e.g., 4-fluorobenzyl in ) or alkoxy (e.g., 3-methoxyphenyl in ) substituents in analogs.
Key Observations:

    Biological Activity

    N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

    The compound has the following chemical properties:

    PropertyValue
    CAS Number 878057-45-5
    Molecular Formula C25H27N3O5S
    Molecular Weight 481.57 g/mol
    IUPAC Name N-(4-acetylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

    The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

    Anticancer Activity

    Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins and activation of caspases.

    Case Study:
    In a study published in MDPI, compounds similar to this one demonstrated IC50 values less than that of doxorubicin against A431 and Jurkat cell lines, indicating potent cytotoxic effects ( ). This suggests that this compound may possess similar or enhanced activity.

    Antimicrobial Activity

    The compound also shows promise as an antimicrobial agent. Preliminary findings suggest it has activity against both Gram-positive and Gram-negative bacteria.

    Antibacterial Studies

    A study highlighted that derivatives of similar compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis ranging from 15.625 to 62.5 μM ( ). This positions this compound as a potential candidate for further development as an antibacterial agent.

    Structure–Activity Relationship (SAR)

    Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups, such as the acetophenone moiety and piperidine ring, appears to enhance its biological activity.

    Functional GroupEffect on Activity
    Acetophenone Enhances cytotoxicity
    Piperidine Ring Increases binding affinity to targets

    Q & A

    Q. Table 1. Synthetic Yield Optimization

    StepConditionYield (%)Reference
    Amide CouplingHATU, DIPEA, DMF58–72
    Indole AlkylationZnCl₂, 0°C45
    PurificationEtOAc Recrystallization95% Purity

    Q. Table 2. Computational Parameters for Docking

    SoftwareTarget ProteinBinding Energy (kcal/mol)Reference
    AutoDock VinaEGFR Kinase-9.2 ± 0.3
    Schrödinger5-HT₂A Receptor-8.7

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